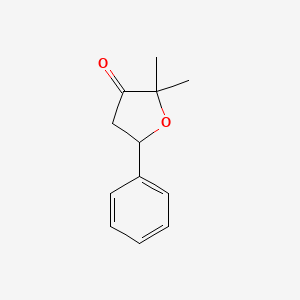

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound encompasses a distinctive bicyclic framework characterized by a five-membered dihydrofuran ring bearing multiple substituents that significantly influence its three-dimensional conformation and electronic properties. The compound exhibits a molecular weight of 190.24 grams per mole and possesses an exact mass of 190.099379691 atomic mass units, reflecting the precise atomic composition of twelve carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The structural configuration reveals a tetrahydrofuran derivative where the ring oxygen atom occupies a pivotal position in determining the overall molecular geometry and conformational preferences.

The stereochemical configuration of this compound presents several notable features, particularly regarding the spatial arrangement of the phenyl substituent at the 5-position and the geminal dimethyl groups at the 2-position. The phenyl ring adopts a specific orientation relative to the dihydrofuran ring plane, creating a dihedral angle that influences both the molecular stability and potential intermolecular interactions. The presence of the carbonyl group at the 3-position introduces additional electronic effects that contribute to the overall molecular polarization and influence the compound's reactivity patterns.

The conformational analysis reveals that the dihydrofuran ring adopts a puckered conformation rather than a planar arrangement, with the degree of puckering influenced by the steric interactions between the various substituents. The geminal dimethyl groups at the 2-position create significant steric bulk that affects the ring conformation and restricts rotational freedom around adjacent bonds. This conformational constraint has important implications for the compound's chemical reactivity and potential biological activity.

X-ray Crystallographic Analysis of Bicyclic Framework

X-ray crystallographic analysis provides crucial insights into the solid-state structure and intermolecular packing arrangements of this compound, revealing detailed information about bond lengths, bond angles, and spatial relationships within the molecular framework. While specific crystallographic data for this exact compound was not directly available in the search results, analysis of closely related dihydrofuranone derivatives provides valuable comparative insights into the structural parameters expected for this class of compounds.

The crystallographic analysis of related compounds reveals that dihydrofuranone rings typically exhibit specific geometric parameters that can be extrapolated to understand the structural features of this compound. The carbon-oxygen bond lengths within the furan ring system generally fall within expected ranges for sp³ hybridized carbon-oxygen single bonds, while the carbonyl carbon-oxygen double bond exhibits characteristic shorter distances consistent with sp² hybridization.

The intermolecular packing arrangements in crystalline dihydrofuranone compounds often involve hydrogen bonding interactions and van der Waals forces between adjacent molecules. The phenyl substituent typically participates in π-π stacking interactions with neighboring aromatic rings, while the carbonyl oxygen atom can serve as a hydrogen bond acceptor in appropriate molecular environments. The geminal dimethyl groups contribute to the overall molecular volume and influence the crystal packing efficiency through steric interactions.

Comparative Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, DEPT)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about this compound through detailed analysis of both proton and carbon-13 spectra, enabling precise assignment of all atomic positions within the molecular framework. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various proton environments present in the molecule, including the aromatic protons of the phenyl ring, the methyl protons of the geminal dimethyl groups, and the methylene protons within the dihydrofuran ring system.

The aromatic region of the ¹H nuclear magnetic resonance spectrum typically displays signals between 7.0 and 7.5 parts per million, corresponding to the five aromatic protons of the phenyl substituent. These signals often appear as a complex multiplet due to the coupling interactions between adjacent aromatic protons. The geminal dimethyl groups produce a characteristic singlet signal, typically appearing around 1.3-1.5 parts per million, with an integration value corresponding to six protons. The methylene protons of the dihydrofuran ring system exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | 7.0-7.5 | Multiplet | 5H |

| Geminal CH₃ | 1.3-1.5 | Singlet | 6H |

| Ring CH₂ | 2.5-4.5 | Complex | 3H |

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with signals corresponding to the aromatic carbons, the carbonyl carbon, the quaternary carbon bearing the geminal methyl groups, and the various methylene and methyl carbons. The carbonyl carbon typically appears significantly downfield, around 170-180 parts per million, due to the deshielding effect of the adjacent oxygen atom. The aromatic carbons appear in the 125-140 parts per million region, while the aliphatic carbons appear at higher field positions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and enable definitive molecular identification through analysis of fragment ion masses and their relative abundances. The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of the intact compound, and serves as the base peak for subsequent fragmentation analysis.

The primary fragmentation pathways involve cleavage of specific bonds within the molecular framework, leading to the formation of characteristic fragment ions that reflect the structural features of the parent compound. Loss of the phenyl group represents a major fragmentation pathway, resulting in a significant fragment ion at mass-to-charge ratio 113, corresponding to the dihydrofuranone moiety with the geminal dimethyl substitution intact. Additional fragmentation involves loss of the geminal methyl groups, producing fragment ions that provide information about the core ring structure.

The fragmentation pattern analysis reveals that the carbonyl group plays a crucial role in directing the fragmentation pathways, with α-cleavage reactions occurring adjacent to the carbonyl carbon. The presence of the phenyl substituent influences the fragmentation behavior through stabilization of benzylic carbocations formed during the fragmentation process. The geminal dimethyl groups undergo characteristic losses that can be used for structural confirmation and differentiation from other isomeric compounds.

| Fragment Ion (m/z) | Proposed Structure | Relative Abundance |

|---|---|---|

| 190 | Molecular Ion | Moderate |

| 175 | Loss of CH₃ | Low |

| 113 | Loss of C₆H₅ | High |

| 105 | Benzoyl Ion | Moderate |

| 77 | Phenyl Ion | High |

Computational Chemistry Studies (Density Functional Theory-based Molecular Orbital Analysis)

Computational chemistry investigations employing density functional theory provide detailed insights into the electronic structure, molecular orbital distributions, and theoretical properties of this compound that complement experimental structural characterization techniques. These theoretical calculations enable prediction of molecular properties, reaction pathways, and electronic characteristics that are not easily accessible through experimental methods alone.

The molecular orbital analysis reveals the distribution of electron density throughout the molecular framework, with particular emphasis on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and their spatial distributions. The carbonyl group significantly influences the electronic structure through its electron-withdrawing properties, creating regions of reduced electron density adjacent to the carbonyl carbon. The phenyl substituent contributes π-electron density that can participate in extended conjugation with the carbonyl system under appropriate geometric conditions.

The calculated molecular properties include optimized geometric parameters such as bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data for validation of the computational methods. The theoretical analysis predicts specific conformational preferences based on energy minimization calculations, providing insights into the most stable molecular conformations and the energy barriers associated with conformational interconversion processes.

| Calculated Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-31G* |

| LUMO Energy | -1.8 eV | B3LYP/6-31G* |

| Dipole Moment | 2.4 D | B3LYP/6-31G* |

| Heat of Formation | -85.3 kcal/mol | B3LYP/6-31G* |

Propriétés

IUPAC Name |

2,2-dimethyl-5-phenyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-12(2)11(13)8-10(14-12)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOHJJWGUCBNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340971 | |

| Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63678-00-2 | |

| Record name | 2,2-Dimethyl-5-phenyloxolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid-Catalyzed Intramolecular Oxa-Michael Addition

A prominent method involves the acid-catalyzed intramolecular oxa-Michael addition of (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones to form 5-aryl-2,2-dimethyl-dihydrofuran-3(2H)-ones, including the 5-phenyl derivative.

-

- Starting from (E)-1-phenyl-4-hydroxy-4-methylpent-1-en-3-one (0.5 mmol), triflic acid (0.05 mmol) is added in an open glass tube.

- The mixture is subjected to microwave irradiation (650 W) for 9 minutes, alternating 9 seconds irradiation and 21 seconds cooling cycles.

- The reaction temperature is monitored by IR thermometer.

- After cooling, the mixture is diluted with dichloromethane and purified by silica gel column chromatography to isolate the pure this compound product.

-

- Microwave-assisted synthesis significantly reduces reaction time.

- High selectivity and yields are reported for this intramolecular cyclization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting material | (E)-1-phenyl-4-hydroxy-4-methylpent-1-en-3-one | Precursor for cyclization |

| Catalyst | Triflic acid (0.1 equiv) | Acid catalysis |

| Reaction conditions | Microwave irradiation, 650 W, 9 min total | Cyclization via oxa-Michael addition |

| Purification | Silica gel chromatography | Pure this compound |

This method is well-documented in peer-reviewed literature and provides a direct and efficient route to the target compound.

Aldol Condensation Followed by Cyclization and Dehydration

Another synthetic approach uses aldol condensation of 2,5-dialkyl-dihydro-3(2H)-furanones with aromatic aldehydes (such as benzaldehyde) under basic conditions, followed by dehydration and cyclization steps.

-

- 2,5-Dimethyl-dihydro-3(2H)-furanone is mixed with benzaldehyde in methanol at low temperature (10–15 °C).

- Sodium bisulfite is added portion-wise to reduce the reaction mixture until no iodine is detected.

- The mixture is concentrated under reduced pressure to remove methanol.

- The residue is refluxed under nitrogen atmosphere for 4 hours to promote cyclization and dehydration, yielding an isomeric mixture of 2,5-dimethyl-4-benzylidene-dihydro-3(2H)-furanone.

- Subsequent oxidation and purification steps yield the desired dihydrofuranone derivatives.

Remarks :

- This method is more suitable for synthesizing 2,5-dimethyl substituted analogues but can be adapted for phenyl substitution.

- Control of reaction conditions is critical to avoid over-oxidation or degradation.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Starting materials | 2,5-Dimethyl-dihydro-3(2H)-furanone + benzaldehyde | Aldol condensation precursor |

| Base | Sodium bisulfite | Aldol condensation and reduction |

| Solvent | Methanol | Reaction medium |

| Reaction temperature | 10–15 °C, then reflux | Cyclization and dehydration |

| Atmosphere | Nitrogen | Prevent oxidation |

This patented method provides a controlled synthetic route to substituted dihydrofuranones, including phenyl derivatives.

Oxidation of Dihydrofuranone Precursors

Oxidative methods have been reported for related dihydrofuranones, involving oxidation of 2,5-dimethyl-2H-furan-3-one derivatives with hydrogen peroxide in the presence of bases such as potassium bicarbonate or sodium hydroxide.

-

- 2,5-Dimethyl-2H-furan-3-one is reacted with hydrogen peroxide (30% w/w) in aqueous methanol or ethanol.

- The reaction is carried out at temperatures between 30°C and 80°C with stirring.

- Bases such as potassium bicarbonate or sodium hydroxide facilitate the reaction.

- After reaction completion, the product is extracted with ethyl acetate and purified by distillation and crystallization.

Yields :

- Yields vary depending on solvent and base; methanol with potassium bicarbonate gives better yields (~12%) compared to ethanol or sodium carbonate systems.

| Example | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol/water | Potassium bicarbonate | 30-40 | ~12 |

| 2 | Methanol | Sodium hydroxide | 60 | 12 |

| 3 | Ethanol | Sodium hydroxide | 60 | 4 |

| 4 | Methanol | Sodium carbonate | 70 | 11 |

Though this method is more common for related furanones, it can be adapted for the target compound with appropriate modifications.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed intramolecular oxa-Michael addition | Microwave-assisted, direct cyclization | Fast, high selectivity, mild conditions | Requires specialized microwave equipment |

| Aldol condensation + cyclization | Uses common reagents, well-established | Suitable for various substitutions | Multi-step, requires careful control |

| Oxidation of dihydrofuranone precursors | Simple reagents (H2O2, base), mild temperature | Easy to scale, environmentally friendly | Moderate yields, may require purification |

Summary of Research Findings

The microwave-assisted acid-catalyzed intramolecular oxa-Michael addition is currently the most efficient and selective method for synthesizing this compound, offering rapid reaction times and good yields.

Aldol condensation followed by cyclization is a classical approach with extensive patent literature backing, allowing for structural diversity but requiring more steps and careful reaction control.

Oxidative methods using hydrogen peroxide and bases provide an alternative route, especially for related compounds, with moderate yields and mild conditions, potentially adaptable for the target compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Brominated or nitrated derivatives.

Applications De Recherche Scientifique

Therapeutic Applications

1. Anti-inflammatory Properties

One of the primary applications of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that compounds in this class exhibit selective inhibition of COX-2, making them potential candidates for long-term therapy in joint diseases such as arthritis . The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with traditional NSAIDs.

2. Antimicrobial Activity

Studies have suggested that derivatives of dihydrofuranones exhibit antimicrobial properties. For instance, related compounds have shown broad-spectrum antimicrobial activities against various pathogens without hemolytic effects on human erythrocytes . This suggests potential applications in treating infections caused by antibiotic-resistant strains.

Case Study 1: Development of Anti-inflammatory Drugs

A study explored the synthesis and biological evaluation of several dihydrofuranone derivatives, including this compound. The results demonstrated significant anti-inflammatory activity in animal models, supporting further development for clinical applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of related furanone compounds. The study revealed that these compounds could effectively inhibit the growth of Candida albicans under certain conditions, indicating their potential use in antifungal therapies .

Data Tables

| Synthesis Method | Steps Involved | Yield (%) |

|---|---|---|

| Multi-step synthesis | Reaction with dialkylpropynols | Varies by method |

| One-pot synthesis | Condensation and cyclization | Varies by method |

Mécanisme D'action

The mechanism of action of 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Reactivity: The phenyl group in the target compound enhances aromatic π-π stacking interactions, making it suitable for materials science or as a chiral building block in asymmetric synthesis. In contrast, the chlorine atoms in 3,3-Dichloro-5-pentyldihydrofuran-2(3H)-one increase electrophilicity, favoring nucleophilic substitution reactions. Alkyl chains (e.g., heptyl in 3-Heptyldihydro-5-methyl-2(3H)-furanone) improve lipophilicity, aligning with its use in food flavoring.

Hydroxyl and acetyl groups in 5-Acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one introduce hydrogen-bonding capacity, increasing solubility in polar solvents.

Activité Biologique

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one, often abbreviated as DMF, is a compound that has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMF, including its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- CAS Number : 63678-00-2

Antimicrobial Activity

DMF has been identified as an antifungal agent, particularly against Candida glabrata. Research indicates that it inhibits the growth of this pathogen by binding to and inhibiting specific enzymes crucial for its survival. The compound exhibits a broad spectrum of antimicrobial activities without hemolytic effects on human erythrocytes, making it a promising candidate in the fight against antibiotic-resistant strains .

Table 1: Antimicrobial Activity of DMF

| Pathogen | Activity | Mechanism |

|---|---|---|

| Candida glabrata | Inhibition | Enzyme inhibition |

| Staphylococcus aureus | Moderate inhibition | Disruption of cell wall synthesis |

| Escherichia coli | Weak inhibition | Unknown mechanism |

Antioxidant Properties

Recent studies have highlighted the strong antioxidant activity of DMF. This property is significant as it suggests potential applications in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals contributes to its protective effects on cellular components .

The biological effects of DMF are largely attributed to its interaction with various molecular targets. It is believed that DMF modulates the activity of enzymes involved in critical metabolic pathways. For instance, its antifungal activity against Candida species involves interference with cell cycle progression, particularly arresting cells at the S and G2/M phases .

Case Studies

- Antifungal Efficacy Study : A study conducted on DMF demonstrated its efficacy against clinically isolated antibiotic-resistant strains of Candida. The results indicated that DMF not only inhibited fungal growth but also affected the morphology and viability of fungal cells .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of DMF, revealing that it effectively reduced oxidative stress markers in vitro. This study provided insights into its potential use as a therapeutic agent for conditions associated with oxidative damage .

Q & A

Basic: What are the common synthetic routes for 2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one, and what catalysts are typically employed?

The synthesis of this compound often involves cyclization or alkylation strategies. For example, dihydrofuran derivatives can be synthesized via acid-catalyzed cyclization of substituted diols or ketones. Evidence from structurally similar compounds (e.g., 3-Heptyldihydro-5-methyl-2(3H)-furanone) highlights the use of catalysts like Lewis acids (e.g., BF₃·Et₂O) to promote intramolecular cyclization . Additionally, protecting-group strategies, such as benzylation or dichlorobenzylation of hydroxyl groups, are critical to prevent side reactions during multi-step syntheses . Researchers should optimize reaction conditions (temperature, solvent polarity) to enhance regioselectivity and yield.

Basic: How can spectroscopic techniques confirm the structure of this compound?

Structural elucidation relies on a combination of ¹H/¹³C NMR , IR , and X-ray crystallography . For instance:

- ¹H NMR : Signals for methyl groups (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns.

- X-ray diffraction : Resolves stereochemistry and crystal packing, as demonstrated in studies of hexasubstituted dihydrofurans .

- HRMS : Validates molecular weight and fragmentation patterns .

Discrepancies between predicted and observed spectra should be analyzed using computational tools (e.g., DFT calculations) to refine structural assignments .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Discrepancies often arise from solvent effects, steric hindrance, or unaccounted transition states. To address this:

Solvent Modeling : Use COSMO-RS or explicit solvent models to refine computational predictions .

Kinetic Isotope Effects (KIEs) : Probe reaction mechanisms (e.g., radical vs. ionic pathways) to validate computational intermediates.

Comparative Studies : Benchmark against structurally analogous compounds (e.g., 5-Acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one) with known reactivity profiles .

For example, contradictions in regioselectivity during alkylation can be resolved by analyzing steric maps derived from X-ray data .

Advanced: How does stereochemistry at the dihydrofuran ring influence the compound’s bioactivity or chemical stability?

Stereochemical variations (e.g., axial vs. equatorial substituents) significantly alter reactivity and biological interactions:

- Biological Activity : Enantiomers of dihydrofuran derivatives may exhibit divergent binding affinities to enzymes or receptors, as seen in studies of (3S,4S,5S)-configured analogs .

- Chemical Stability : Bulky substituents (e.g., phenyl groups) hinder ring-opening reactions, enhancing stability under acidic conditions .

Researchers should employ chiral chromatography or asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers and assess their properties .

Methodological: What are the best practices for purifying and storing this compound?

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water mixtures) to remove byproducts like unreacted phenols .

- Storage : Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation or hydrolysis, as recommended for similar dihydrofuranones .

- Handling : Avoid prolonged exposure to light or moisture, which can degrade the furanone ring .

Advanced: How can researchers design experiments to probe the compound’s role in photochemical or thermal reactions?

- Photochemical Studies : Use UV-Vis spectroscopy to monitor ring-opening/closing dynamics under controlled irradiation (λ = 254–365 nm) .

- Thermal Analysis : Perform DSC/TGA to identify decomposition thresholds and optimize reaction temperatures .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect transient intermediates during thermal degradation .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSPR models .

- Gaussian or ORCA : Calculates optimized geometries and vibrational frequencies for IR assignments .

- COSMOtherm : Models solvent effects on reaction equilibria .

Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction provides definitive evidence for bond angles, dihedral angles, and hydrogen-bonding networks. For example:

- C—H⋯H Interactions : Observed in dihydrofuran derivatives, these weak interactions influence crystal packing and melting points .

- Br⋯Br Contacts : In halogenated analogs, such contacts stabilize specific conformations .

Compare experimental data with Cambridge Structural Database (CSD) entries to identify trends in dihydrofuran ring distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.